1-(3-Chloropropyl)-5-[[(2-chloro-3-pyridinyl)amino]methylidene]-3-cyclohexyl-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloropropyl)-5-[[(2-chloro-3-pyridinyl)amino]methylidene]-3-cyclohexyl-1,3-diazinane-2,4,6-trione is a member of barbiturates.
Scientific Research Applications
Chemical Shift Assignment and Molecular Modeling
The compound 1-(3-Chloropropyl)-5-[[(2-chloro-3-pyridinyl)amino]methylidene]-3-cyclohexyl-1,3-diazinane-2,4,6-trione and its derivatives have been subject to chemical shift assignment and molecular modeling studies. These studies are crucial for understanding the compound's three-dimensional structures and chemical properties, enhancing its potential as a lead for new anticancer drugs (Santana et al., 2020).
Hydrogen Bonding Studies
Research on enaminones, which are structurally related to the compound , includes investigations into hydrogen bonding. This research contributes to the understanding of molecular structures and interactions, relevant to the development of anticonvulsant agents (Kubicki et al., 2000).
Synthesis and Structural Investigation
The synthesis and structural investigation of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, which are related to the compound, have been reported. This research is essential for exploring the physicochemical properties and potential applications in photophysical and molecular interactions (Tzimopoulos et al., 2010).
Antibacterial and Anticancer Evaluation
Studies have also been conducted on the synthesis of novel compounds structurally similar to the compound of interest, evaluating their antibacterial and anticancer potential. This research is vital for discovering new therapeutics (Bondock & Gieman, 2015).
Properties
Molecular Formula |
C19H22Cl2N4O3 |
---|---|
Molecular Weight |
425.3g/mol |
IUPAC Name |
1-(3-chloropropyl)-5-[(2-chloropyridin-3-yl)iminomethyl]-3-cyclohexyl-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C19H22Cl2N4O3/c20-9-5-11-24-17(26)14(12-23-15-8-4-10-22-16(15)21)18(27)25(19(24)28)13-6-2-1-3-7-13/h4,8,10,12-13,26H,1-3,5-7,9,11H2 |
InChI Key |
OZSOPTYEKOVXAU-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=O)C(=C(N(C2=O)CCCCl)O)C=NC3=C(N=CC=C3)Cl |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=C(N(C2=O)CCCCl)O)C=NC3=C(N=CC=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.